molecular formula C12H18N2O B7868403 5-(Cyclohexylmethoxy)pyridin-2-amine

5-(Cyclohexylmethoxy)pyridin-2-amine

Cat. No.: B7868403
M. Wt: 206.28 g/mol
InChI Key: OGBRPMCOHBCTOB-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethoxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethoxy)pyridin-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-aminopyridine, which serves as the core structure.

    Substitution Reaction: The 5-position of the pyridine ring is substituted with a cyclohexylmethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the pyridine ring is replaced by the cyclohexylmethoxy group.

    Reaction Conditions: The substitution reaction is often carried out in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

5-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and selectivity for these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: The core structure without the cyclohexylmethoxy group.

    5-Methoxypyridin-2-amine: A similar compound with a methoxy group instead of a cyclohexylmethoxy group.

    5-(Cyclohexylmethoxy)pyridine: Lacks the amine group at the 2-position.

Uniqueness

5-(Cyclohexylmethoxy)pyridin-2-amine is unique due to the presence of both the cyclohexylmethoxy group and the amine group, which can confer distinct chemical and biological properties. The cyclohexylmethoxy group may enhance lipophilicity and membrane permeability, while the amine group can participate in various chemical reactions and interactions with biological targets.

Properties

IUPAC Name

5-(cyclohexylmethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBRPMCOHBCTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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